molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Cat. No.: B570726
CAS No.: 1400229-72-2
M. Wt: 190.242
InChI Key: FGVCREOLYLRJCU-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid is a chemical compound with the molecular formula C12H14O2 It is a derivative of benzoannulene, characterized by a carboxylic acid functional group at the 7th position of the benzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptatriene derivatives, which undergo cyclization in the presence of strong acids or bases to form the benzoannulene ring system. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid
  • 6,7,8,9-tetrahydro-5H-benzo7annulene-1-carboxylic acid
  • 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid

Uniqueness

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid is unique due to the position of the carboxylic acid group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVCREOLYLRJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400229-72-2
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 96 g, 0.47 mol) in THF (550 ml) was cooled to −18° C. and potassium tert-butoxide (1.6M in THF, 263 ml, 0.42 mol) was added dropwise over 30 minutes while maintaining the temperature between −15 and −5° C. After stirring for 10 minutes a solution of KMnO4 (111 g, 0.7 mol) in water (900 ml) was added dropwise over 75 minutes while maintaining the temperature between −3 and 3° C. The mixture was stirred at 0° C. until GC analysis indicated the reaction was complete. tert-Butyl methyl ether (500 ml) was added followed by saturated aqueous NaHSO3 (1000 ml) and the resulting mixture was stirred for 30 minutes until a milky white slurry formed. This slurry was filtered, washed with a solution of 3N NaOH (50 ml) and water (100 ml) followed by tert-butyl methyl ether (100 ml). The pH of the filtrate was adjusted from 8.6 to 12.5 by the addition of 3N NaOH (100 ml) and 6N NaOH (40 ml). The phases were separated and to the aqueous phase was added tert-butyl methyl ether (500 ml). The pH of the resulting mixture was adjusted to 2 with 6N HCl (200 ml). The phases were again separated and the aqueous phase was extracted with tert-butyl methyl ether (2×300 ml). The organic phases were combined, dried over MgSO4, filtered and evaporated to give the title compound (73 g, 89%), as an off white solid.
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
263 mL
Type
reactant
Reaction Step Two
Name
Quantity
111 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
89%

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